molecular formula C15H13N3O6S B12554891 Methyl 2-((((4-nitrophenyl)methylene)hydrazino)sulfonyl)benzoate CAS No. 145865-91-4

Methyl 2-((((4-nitrophenyl)methylene)hydrazino)sulfonyl)benzoate

Cat. No.: B12554891
CAS No.: 145865-91-4
M. Wt: 363.3 g/mol
InChI Key: UYZMBIOVNCLBJH-MHWRWJLKSA-N
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Description

Methyl 2-((((4-nitrophenyl)methylene)hydrazino)sulfonyl)benzoate is an organic compound with a complex structure that includes a nitrophenyl group, a methylene bridge, a hydrazino group, a sulfonyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((((4-nitrophenyl)methylene)hydrazino)sulfonyl)benzoate typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzaldehyde with hydrazine to form a hydrazone intermediate. This intermediate is then reacted with methyl 2-sulfobenzoate under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((((4-nitrophenyl)methylene)hydrazino)sulfonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The hydrazino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted hydrazino derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-((((4-nitrophenyl)methylene)hydrazino)sulfonyl)benzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of Methyl 2-((((4-nitrophenyl)methylene)hydrazino)sulfonyl)benzoate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The hydrazino group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The sulfonyl group can enhance the compound’s solubility and stability, facilitating its interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-((phenylmethylene)hydrazino)sulfonyl)benzoate: Similar structure but lacks the nitro group.

    Methyl 2-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)benzoate: Similar structure with a chlorine substituent instead of a nitro group.

    Methyl 2-((((4-methylphenyl)methylene)hydrazino)sulfonyl)benzoate: Similar structure with a methyl substituent instead of a nitro group.

Uniqueness

Methyl 2-((((4-nitrophenyl)methylene)hydrazino)sulfonyl)benzoate is unique due to the presence of the nitro group, which can significantly influence its chemical reactivity and biological activity. The nitro group can participate in redox reactions and enhance the compound’s ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

145865-91-4

Molecular Formula

C15H13N3O6S

Molecular Weight

363.3 g/mol

IUPAC Name

methyl 2-[[(E)-(4-nitrophenyl)methylideneamino]sulfamoyl]benzoate

InChI

InChI=1S/C15H13N3O6S/c1-24-15(19)13-4-2-3-5-14(13)25(22,23)17-16-10-11-6-8-12(9-7-11)18(20)21/h2-10,17H,1H3/b16-10+

InChI Key

UYZMBIOVNCLBJH-MHWRWJLKSA-N

Isomeric SMILES

COC(=O)C1=CC=CC=C1S(=O)(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

COC(=O)C1=CC=CC=C1S(=O)(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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